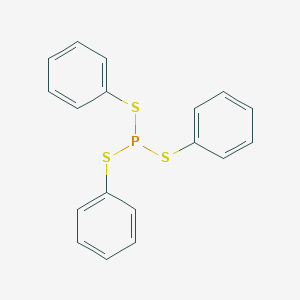

Triphenyl trithiophosphite

Description

Structure

3D Structure

Properties

IUPAC Name |

tris(phenylsulfanyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQLRZQLPODMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SP(SC2=CC=CC=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148956 | |

| Record name | Triphenyl trithiophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095-04-1 | |

| Record name | Triphenyl phosphorotrithioite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyl trithiophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001095041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl trithiophosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl trithiophosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenyl Trithiophosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenyl trithiophosphite, also known as S,S,S-triphenyl phosphorotrithioite or tris(phenylthio)phosphine. Due to the limited availability of a detailed, standardized protocol in published literature, this document outlines a plausible and chemically sound synthetic methodology derived from established principles of organophosphorus chemistry and analogous reactions.

Core Concepts and Reaction Pathway

The synthesis of this compound (C₁₈H₁₅PS₃) involves the reaction of thiophenol with a phosphorus trihalide, most commonly phosphorus trichloride (PCl₃). The fundamental reaction proceeds through the nucleophilic attack of the sulfur atom of thiophenol on the phosphorus atom of PCl₃, with the concomitant elimination of hydrogen chloride (HCl). To drive the reaction to completion, a base is typically employed to neutralize the HCl byproduct, or the reaction is conducted at elevated temperatures to facilitate the removal of HCl gas.

The overall reaction is as follows:

3 C₆H₅SH + PCl₃ → (C₆H₅S)₃P + 3 HCl

Experimental Protocol

This protocol describes the synthesis of this compound from thiophenol and phosphorus trichloride using pyridine as a base to neutralize the hydrogen chloride generated during the reaction.

Materials:

-

Thiophenol (C₆H₅SH)

-

Phosphorus trichloride (PCl₃)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Hexane (anhydrous)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (e.g., nitrogen or argon) with a bubbler

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and an inlet for inert gas. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging the Reactor: Under a positive pressure of inert gas, charge the flask with a solution of thiophenol (3 equivalents) and anhydrous pyridine (3 equivalents) in anhydrous toluene.

-

Addition of Phosphorus Trichloride: Cool the reaction mixture in an ice bath to 0-5 °C. Add a solution of phosphorus trichloride (1 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C during the addition. A precipitate of pyridinium hydrochloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours to ensure the reaction goes to completion.

-

Workup:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene and combine the filtrates.

-

Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 50 mL), 1 M hydrochloric acid (to remove any remaining pyridine), and finally with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or a toluene/hexane mixture.

-

-

Characterization: The final product, this compound, should be a white to off-white solid. Characterize the product using standard analytical techniques.

Data Presentation

| Parameter | Value | Reference/Source |

| Molecular Formula | C₁₈H₁₅PS₃ | - |

| Molecular Weight | 358.48 g/mol | - |

| Melting Point | 76-77 °C | ChemicalBook |

| Appearance | White to off-white solid | Derived |

| Solubility | Soluble in many organic solvents | Derived |

| Theoretical Yield | Dependent on starting material quantities | - |

| ³¹P NMR (CDCl₃) | Expected singlet | General Knowledge |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (approx. 7.0-7.5 ppm) | General Knowledge |

Note: Spectroscopic data are predicted based on the chemical structure and may vary depending on the solvent and instrument used.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

Caption: Logical relationships between reactants, reagents, and products.

A Novel, Efficient Synthesis of Triphenyl Trithiophosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a modern and efficient method for the synthesis of triphenyl trithiophosphite (TPTTP), a key organophosphorus compound with applications in organic synthesis and materials science. This document provides a comprehensive overview of a synthetic protocol, presenting quantitative data, detailed experimental procedures, and visual representations of the reaction pathway and workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, P(SPh)₃, is a trivalent phosphorus compound that serves as a versatile reagent and ligand in organic and organometallic chemistry. Traditional synthetic routes to such compounds often involve the use of hazardous reagents and produce significant waste. The method presented herein offers a more direct and environmentally conscious approach to the synthesis of phosphorotrithioites. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary information to understand and implement this synthetic strategy.

Reaction Scheme and Mechanism

The synthesis of this compound can be achieved through the reaction of a phosphorus source with thiophenol. A novel approach involves the direct use of white phosphorus (P₄) in the presence of a base. The proposed reaction mechanism involves the nucleophilic attack of the thiolate anion on the P₄ tetrahedron, leading to the sequential formation of P-S bonds.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established principles of phosphorothioite synthesis.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Thiophenol (PhSH)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line (optional, for rigorous anhydrous conditions)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is dried in an oven and allowed to cool under a stream of inert gas.

-

Reagent Charging: The flask is charged with thiophenol (11.02 g, 0.1 mol) and anhydrous toluene (100 mL). Triethylamine (10.12 g, 0.1 mol) is then added to the solution.

-

Addition of Phosphorus Trichloride: A solution of phosphorus trichloride (4.57 g, 0.033 mol) in anhydrous toluene (20 mL) is placed in the dropping funnel. This solution is added dropwise to the stirred thiophenol solution at 0 °C (ice bath) over a period of 1 hour.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 110 °C) for 3 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.

-

Work-up: The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of anhydrous toluene.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then recrystallized from anhydrous diethyl ether to yield pure this compound as a white solid.

-

Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator under an inert atmosphere to prevent hydrolysis.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the synthesis of this compound.

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | 76-77 °C[1] |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₈H₁₅PS₃ |

| Molecular Weight | 358.48 g/mol [1] |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Chemical Shifts (δ) / Peaks |

| ³¹P NMR | A single peak is expected in the region characteristic for P(III) thioesters. |

| ¹H NMR | Multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the phenyl protons. |

| ¹³C NMR | Resonances in the aromatic region (approx. 125-135 ppm) corresponding to the phenyl carbons. |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of this compound. The provided experimental protocol, along with the quantitative and characterization data, serves as a valuable resource for chemists in various fields. The described workflow emphasizes the importance of anhydrous and inert conditions to achieve high yields and purity. This methodology provides a practical route to a key building block for further chemical synthesis and research.

References

An In-depth Technical Guide to Triphenyl Trithiophosphite (CAS 1095-04-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl trithiophosphite, identified by CAS number 1095-04-1, is an organophosphorus compound characterized by a central phosphorus atom bonded to three phenylthio groups. While organophosphorus compounds containing sulfur are a significant class of molecules in medicinal chemistry, public domain information regarding the specific applications of this compound in drug development is notably scarce. This technical guide provides a comprehensive overview of the available chemical and physical properties, a detailed synthesis protocol, and contextual toxicological data based on structurally related compounds. The information is intended to serve as a foundational resource for researchers and drug development professionals who may be interested in exploring the potential of this and similar chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational models.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅PS₃ | [1] |

| Molecular Weight | 358.489 g/mol | [1] |

| CAS Number | 1095-04-1 | [1][2] |

| Appearance | Not specified; likely a solid given the melting point. | |

| Melting Point | 76-77 °C | [3] |

| Boiling Point | 503.5 °C at 760 mmHg (Predicted) | [3] |

| Flash Point | 258.3 °C | [1] |

| Vapor Pressure | 9.01E-10 mmHg at 25°C | [1] |

| LogP (calculated) | 7.59020 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 358.00735100 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)SP(SC2=CC=CC=C2)SC3=CC=CC=C3 | [1] |

Synthesis of this compound

The primary method for synthesizing trialkyl and triaryl trithiophosphites involves the reaction of a phosphorous trihalide with the corresponding mercaptan. In the case of this compound, this involves the reaction of phosphorus trichloride with thiophenol.

General Experimental Protocol

The following is a generalized procedure based on established methods for the synthesis of analogous compounds[4]:

-

Reaction Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a condenser is charged with three molar equivalents of thiophenol. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Phosphorus Trichloride: One molar equivalent of phosphorus trichloride is added dropwise to the stirred thiophenol at a controlled temperature. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.

-

Reaction and Byproduct Removal: The reaction mixture is stirred until the reaction is complete. Hydrogen chloride (HCl) gas is evolved during the reaction and can be scrubbed through a basic solution. After the addition is complete, the mixture may be heated to drive the reaction to completion and remove any remaining dissolved HCl[4].

-

Workup and Purification: The crude product is then subjected to a workup procedure, which may involve washing with a mild base to neutralize any remaining acid, followed by washing with water. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The final product can be purified by recrystallization or chromatography.

A visual representation of this experimental workflow is provided in the following diagram.

Applications in Drug Development and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield any specific applications of this compound in drug development or as a therapeutic agent. Organophosphorus compounds containing sulfur are a well-established class of molecules with diverse biological activities, including use as anticancer agents, antivirals, and pesticides.[5] However, this compound itself does not appear to be a compound of significant interest in this field to date.

The following diagram illustrates the general role of organophosphorus compounds in medicinal chemistry, providing a broader context where a molecule like this compound might theoretically be explored.

Toxicological Information

No specific toxicological data for this compound was found in the searched literature. However, data for structurally related compounds such as triphenyl phosphine and triphenyl phosphate can provide some initial insights into the potential toxicological profile. It is crucial to note that this data is not directly applicable to this compound and should be used for contextual purposes only.

| Compound | Test Type | Species | Route | Value | Reference |

| Triphenyl Phosphine | LD50 | Rat | Oral | ~700 mg/kg bw (in olive oil) | [3] |

| LD50 | Rat | Oral | > 6400 mg/kg bw (aqueous suspension) | [3] | |

| LD50 | Mouse | Oral | 1000 mg/kg bw | [3] | |

| LD50 | Rabbit | Dermal | > 4000 mg/kg bw | [3] | |

| Triphenyl Phosphate | LD50 | Rat | Oral | 3500 mg/kg | [6] |

| LD50 | Rabbit | Dermal | > 7.9 g/kg | [6] | |

| Cytotoxicity (LC50) | Chicken Embryonic Hepatocytes | In vitro | 47 ± 8 µM | [7] |

The significant variation in the oral LD50 of triphenyl phosphine depending on the vehicle (olive oil vs. aqueous suspension) highlights the importance of formulation in toxicological assessments.[3] Triphenyl phosphate has been shown to induce cytotoxicity in vitro.[7]

Conclusion

This compound (CAS 1095-04-1) is a well-defined chemical entity with established physical and chemical properties and a straightforward synthetic route. However, there is a significant lack of publicly available information regarding its biological activity and potential applications in drug development. For researchers and scientists in this field, this compound represents an unexplored chemical scaffold within the broader, biologically relevant class of sulfur-containing organophosphorus compounds. Further investigation would be required to determine if this molecule or its derivatives possess any therapeutic potential. The toxicological data on related compounds suggests that appropriate safety precautions should be taken when handling this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 1095-04-1 [amp.chemicalbook.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. US3174989A - Process for production of trialkyl trithiophosphites and trialkyl trithiophosphates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Rapid in vitro metabolism of the flame retardant triphenyl phosphate and effects on cytotoxicity and mRNA expression in chicken embryonic hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of triphenyl trithiophosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl trithiophosphite, with the chemical formula C18H15PS3, is an organophosphorus compound of interest in various chemical synthesis applications. This technical guide provides a comprehensive overview of its physical and chemical properties, available synthesis methodologies, and spectroscopic data. While its direct application in drug development and biological signaling pathways is not documented in publicly available literature, this guide serves as a foundational resource for researchers interested in the potential applications of this compound.

Physical and Chemical Properties

This compound is a solid at room temperature with a distinct melting point. Its high boiling point suggests low volatility. The lipophilic nature of the phenyl groups results in low water solubility. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H15PS3 | [1][2] |

| Molecular Weight | 358.48 g/mol | [1][2] |

| CAS Number | 1095-04-1 | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 76-77 °C | [1][2] |

| Boiling Point (Predicted) | 503.5 ± 33.0 °C | [1][2] |

| Vapor Pressure | 9.01E-10 mmHg at 25°C | [3] |

| Flash Point | 258.3°C | [3] |

| LogP | 7.59020 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Exact Mass | 358.007351 | [3] |

| Synonyms | Tris(phenylthio)phosphine, Tris(phenylsulfanyl)phosphane, Phosphorotrithious acid, triphenyl ester | [1][2][3] |

Synthesis

The synthesis of this compound typically involves the reaction of a phosphorus trihalide with thiophenol. Several synthetic routes have been reported in the literature, with one notable method achieving a yield of approximately 76%.[4]

Experimental Protocol: General Synthesis from Thiophenol

Materials:

-

Phosphorus trichloride (PCl3)

-

Thiophenol (C6H5SH)

-

Anhydrous non-polar solvent (e.g., toluene or hexane)

-

Inert gas (e.g., nitrogen or argon)

-

Apparatus for inert atmosphere reaction, distillation, and filtration.

Procedure:

-

A solution of thiophenol in an anhydrous non-polar solvent is prepared in a reaction vessel under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

Phosphorus trichloride is added dropwise to the cooled solution with constant stirring. The molar ratio of thiophenol to phosphorus trichloride is typically 3:1.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then cooled, and the resulting precipitate (if any) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data

-

31P NMR: A single peak is expected in the region characteristic of tricoordinated phosphorus(III) compounds bonded to three sulfur atoms.

-

1H NMR: Signals corresponding to the phenyl protons would be expected in the aromatic region (approximately 7.0-8.0 ppm).

-

13C NMR: Signals for the carbon atoms of the phenyl groups would be observed in the aromatic region of the spectrum.

-

FT-IR: Characteristic peaks for P-S stretching, C-S stretching, and aromatic C-H and C=C stretching would be present.

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 358.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the phosphorus(III) center and the phenylthio groups.

Hydrolysis

This compound is expected to be susceptible to hydrolysis, particularly in the presence of acid or base, to yield thiophenol and phosphorous acid. The P-S bond is generally more labile than the P-O bond in analogous phosphites.

Oxidation

The phosphorus(III) center can be readily oxidized to phosphorus(V). Oxidation with a suitable oxidizing agent would likely yield triphenyl tetrathiophosphate.

Coordination Chemistry

As a soft ligand, this compound is expected to form coordination complexes with soft metal ions. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center.

The following diagram illustrates the key chemical reactions of this compound.

Applications in Drug Development and Biological Activity

Currently, there is no publicly available information to suggest that this compound has been investigated for applications in drug development or possesses any characterized biological activity. Its potential toxicity and metabolic fate are also unknown. Researchers in drug development may find its utility more as a synthetic intermediate or as a ligand in catalysis for the synthesis of pharmaceutically active molecules rather than as a therapeutic agent itself.

Conclusion

References

Triphenyl trithiophosphite molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Triphenyl Trithiophosphite, a compound of interest in various chemical research and development applications.

Core Compound Data

Below is a summary of the fundamental quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C18H15PS3 | [1][2] |

| Molecular Weight | 358.48 g/mol | [2] |

| Exact Mass | 358.00735100 | [1] |

| CAS Number | 1095-04-1 | [1] |

Description: this compound is an organophosphorus compound. Detailed experimental protocols and signaling pathway diagrams are not applicable for the presentation of this basic chemical information. For specific applications and experimental design, researchers should consult peer-reviewed literature and established methodologies relevant to their field of inquiry.

References

An In-depth Technical Guide to the Reactivity of Triphenyl Trithiophosphite with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl trithiophosphite, P(SPh)₃, is an organophosphorus compound featuring a trivalent phosphorus atom bonded to three phenylthio groups. Its reactivity is characterized by the nucleophilicity of the phosphorus center and the susceptibility of the phosphorus-sulfur (P-S) bonds to cleavage. This guide provides a comprehensive overview of the known and anticipated reactions of this compound with both electrophilic and nucleophilic reagents. Due to the limited specific literature on this compound, this document draws upon established principles of organophosphorus chemistry and analogies with related compounds, such as triphenyl phosphite, to present a predictive framework for its reactivity. Detailed hypothetical experimental protocols and reaction pathway diagrams are provided to guide laboratory investigations.

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of phosphorus trichloride with thiophenol, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

PCl₃ + 3 PhSH → P(SPh)₃ + 3 HCl

Experimental Protocol: Synthesis of this compound

Materials:

-

Phosphorus trichloride (1.0 eq)

-

Thiophenol (3.0 eq)

-

Triethylamine (or pyridine) (3.0 eq)

-

Anhydrous toluene (as solvent)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with thiophenol (3.0 eq) and anhydrous toluene.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (3.0 eq) is added to the solution.

-

A solution of phosphorus trichloride (1.0 eq) in anhydrous toluene is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure the reaction goes to completion.

-

The mixture is cooled to room temperature, and the precipitated triethylammonium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.

Reactions with Electrophiles

The lone pair of electrons on the trivalent phosphorus atom gives this compound its nucleophilic character, allowing it to react with various electrophiles. However, its nucleophilicity is lower than that of trialkylphosphines or even trialkyl phosphites due to the electron-withdrawing nature of the phenylthio groups.

Reaction with Acyl Halides and Anhydrides

This compound has been shown to react with acyl chlorides and carboxylic acid anhydrides. These reactions can be complex, yielding not only the expected thiol esters but also several byproducts, with product distribution being highly dependent on the reaction conditions.[1]

Observed Products and Conditions:

| Electrophile | Conditions | Major Products | Minor Products |

| Palmitoyl chloride | Dichloromethane, rt | Diphenyl disulfide (PhSSPh) | - |

| Palmitoyl chloride | 90 °C, neat | Palmitoyl thiophenol | - |

| Acetic Anhydride | Neat, 120 °C | Phenyl thioacetate | Triphenyl phosphorotrithioate (O=P(SPh)₃), Diphenyl disulfide |

Table 1: Summary of products from the reaction of P(SPh)₃ with electrophilic acylating agents. Data sourced from literature.[1]

The formation of triphenyl phosphorotrithioate (O=P(SPh)₃) suggests an oxygen abstraction from the anhydride by the phosphorus center, a common reaction for trivalent phosphorus compounds. The generation of diphenyl disulfide indicates a more complex redox process occurring.

Michaelis-Arbuzov Type Reactions

By analogy to triphenyl phosphite, this compound is expected to undergo a Michaelis-Arbuzov-type reaction with alkyl halides. This reaction typically involves the nucleophilic attack of the phosphorus on the alkyl halide to form a phosphonium salt, followed by the displacement of a phenylthio group by the halide anion.

However, this reaction is anticipated to be less facile than with trialkyl phosphites for several reasons:

-

The phosphorus center in P(SPh)₃ is less nucleophilic.

-

The P-S bond is weaker than the P-O bond in phosphites, which may lead to alternative reaction pathways.

-

The resulting product, a phosphonodithioite, may be unstable.

The reaction likely requires high temperatures or catalysis.

Oxidation

This compound can be readily oxidized to the corresponding pentavalent phosphorus compound, triphenyl phosphorotrithioate, using mild oxidizing agents like elemental sulfur or oxygen.

Reaction with Sulfur: P(SPh)₃ + S → S=P(SPh)₃

Reactions with Nucleophiles

The phosphorus atom in this compound is electrophilic and can be attacked by strong nucleophiles. Additionally, the sulfur atoms can be points of attack. The most common reaction involves the cleavage of one or more P-S bonds.

Reaction with Organometallic Reagents

Strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to attack the phosphorus center, leading to the displacement of a phenylthio group and the formation of a new phosphorus-carbon bond. This provides a route to various organophosphorus compounds. The reaction may proceed stepwise, allowing for the sequential replacement of the phenylthio groups depending on the stoichiometry of the nucleophile used.

Experimental Protocol: Reaction with Phenylmagnesium Bromide (Hypothetical)

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (1.0 eq, ~1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

A flame-dried Schlenk flask is charged with this compound (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Phenylmagnesium bromide solution (1.0 eq) is added dropwise via syringe over 30 minutes.

-

The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product (expected to be phenyldi(phenylthio)phosphine) is purified by column chromatography on silica gel.

Hydrolysis

The P-S bonds in this compound are susceptible to hydrolysis under either acidic or basic conditions. This reaction proceeds via nucleophilic attack of water or hydroxide on the phosphorus atom, leading to the cleavage of the P-S bonds to form thiophenol and phosphorous acid.

Conclusion

This compound serves as a versatile reagent in organophosphorus chemistry, though its reactivity is nuanced. Its reactions with electrophiles are generally sluggish compared to phosphite analogues and can lead to a variety of products depending on the conditions. With strong nucleophiles, it undergoes P-S bond cleavage to form new phosphorus-carbon bonds. The information and protocols provided in this guide, based on both direct evidence and chemical principles, offer a solid foundation for further exploration and utilization of this compound in synthetic chemistry and drug development. Further research is warranted to fully elucidate the scope and mechanisms of its reactions.

References

Navigating the Thermal Landscape of Triphenyl Trithiophosphite: A Guide for Researchers

A comprehensive review of the thermal stability and decomposition of triphenyl trithiophosphite reveals a notable scarcity of publicly available data. This technical guide addresses this information gap by outlining the established methodologies for characterizing the thermal properties of related organophosphorus compounds and presenting a framework for the analysis of this compound.

For drug development professionals, researchers, and scientists, understanding the thermal stability and decomposition pathways of a compound is critical for ensuring its safe handling, storage, and application. While specific experimental data for this compound is limited, this document provides a detailed overview of the standard analytical techniques and potential decomposition mechanisms based on the chemistry of analogous organophosphorus compounds.

Thermal Analysis Techniques: A Methodological Overview

The thermal behavior of a chemical compound is typically investigated using a suite of thermoanalytical techniques. The most common methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of mass loss, and the composition of the final residue.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound would be placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min). The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, and also under an oxidative atmosphere (e.g., air or oxygen) to investigate thermo-oxidative decomposition.

-

Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) are key parameters derived from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Experimental Conditions: The sample and reference are subjected to a controlled temperature program, similar to TGA, with a defined heating rate (e.g., 10 °C/min) under a controlled atmosphere.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent events like melting, while exothermic peaks can indicate crystallization or decomposition. The melting point (Tm) and the enthalpy of fusion (ΔHf) are determined from the endothermic peak.

The following diagram illustrates a typical experimental workflow for characterizing the thermal stability of a compound like this compound.

Caption: Experimental workflow for thermal stability and decomposition analysis.

Potential Decomposition Pathways of this compound

While specific decomposition data for this compound is not available, the decomposition of organophosphorus compounds containing sulfur can be complex. The P-S and S-C bonds are susceptible to thermal cleavage. A plausible decomposition pathway could involve homolytic cleavage of the P-S bond to form phosphorus-centered and sulfur-centered radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including rearrangement, disproportionation, and recombination.

A generalized potential decomposition initiation is depicted below. The actual products would depend on the reaction conditions and the presence of other reactive species.

Caption: Generalized initial step in the thermal decomposition of this compound.

Summary of Available Data on this compound

The existing scientific literature primarily discusses this compound in the context of its use as a ligand in coordination chemistry, for instance, in the formation of copper(I) complexes.[1][2] There are also mentions of its potential application as an antioxidant and a lubricant additive.[3] Early 20th-century chemical literature notes its reactivity with reagents like phosphoryl chloride and sulphuryl chloride, which suggests some degree of chemical instability, though not specifically thermal.[4]

Conclusion and Future Directions

The thermal stability and decomposition of this compound remain an unexplored area of research. For scientists and developers working with this compound, it is imperative to conduct thorough thermal analysis to establish its safe operating temperatures and to understand its decomposition behavior. The experimental workflow and potential decomposition pathways outlined in this guide provide a foundational framework for such an investigation. Future studies employing techniques like TGA-MS and Py-GC/MS would be invaluable in identifying the decomposition products and elucidating the precise degradation mechanism of this compound. This knowledge is crucial for its potential applications in materials science and drug development.

References

Triphenyl Trithiophosphite: A Comprehensive Technical Guide to its Mechanism of Action in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl trithiophosphite (TPTP), with the chemical formula P(SPh)₃, is a trivalent organophosphorus compound that has garnered interest in organic synthesis. This technical guide provides an in-depth analysis of the core mechanisms through which TPTP participates in chemical reactions. By examining its role as a nucleophile and a sulfur transfer agent, this document aims to provide a foundational understanding for researchers leveraging this versatile reagent. This guide summarizes key reaction pathways, provides experimental context, and presents visual diagrams to elucidate the complex mechanisms involved.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the phosphorus(III) center. The phosphorus atom possesses a lone pair of electrons, rendering it nucleophilic. Additionally, the phosphorus-sulfur bonds can be cleaved, allowing TPTP to act as a sulfur transfer agent.

Nucleophilic Character of the Phosphorus Atom

Similar to other trivalent phosphorus compounds, the phosphorus atom in TPTP can act as a nucleophile, attacking various electrophilic centers. This initial nucleophilic attack is the cornerstone of several key reactions involving TPTP.

A notable example of this reactivity is the Michaelis-Arbuzov reaction . In this reaction, a trivalent phosphorus ester reacts with an alkyl halide to form a pentavalent phosphorus species.[1] The general mechanism involves the initial SN2 attack of the nucleophilic phosphorus on the electrophilic alkyl halide, leading to the formation of a phosphonium salt intermediate.[1] For triaryl phosphites, these phosphonium intermediates can be stable.[1][2] Subsequent dealkylation of the intermediate by the displaced halide anion yields the final product.[1]

While specific studies on the Michaelis-Arbuzov reaction with this compound are not extensively documented in readily available literature, the underlying principles of P(III) nucleophilicity suggest a similar pathway would be followed.

Key Reaction Mechanisms

Reaction with Alkyl Halides: The Michaelis-Arbuzov Reaction

The reaction of this compound with an alkyl halide is anticipated to proceed via the Michaelis-Arbuzov mechanism. The lone pair on the phosphorus atom initiates a nucleophilic attack on the electrophilic carbon of the alkyl halide, displacing the halide and forming a trithiophenylphosphonium halide intermediate. The displaced halide ion then attacks one of the phenylthio-groups' ipso-carbon, cleaving the P-S bond and resulting in the formation of a phosphonotrithioate and a phenyl halide.

Experimental Workflow: A Generalized Protocol for the Michaelis-Arbuzov Reaction

A typical experimental setup for a Michaelis-Arbuzov reaction involves the following steps:

-

Reagent Preparation: The trivalent phosphorus ester and the alkyl halide are dissolved in an appropriate aprotic solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is heated to a temperature sufficient to promote the reaction, typically ranging from 80 to 150 °C. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by distillation or column chromatography, to isolate the desired phosphonate.

Caption: Proposed mechanism for the Michaelis-Arbuzov reaction of this compound.

Desulfurization Reactions

This compound can function as a desulfurizing agent, a reaction that hinges on the affinity of phosphorus for sulfur. While specific examples with TPTP are scarce in the literature, the analogous reactions with triphenylphosphine (PPh₃) provide a mechanistic blueprint. In the desulfurization of episulfides (thiiranes), for instance, triphenylphosphine attacks the sulfur atom of the episulfide ring, forming a phosphonium thiolate intermediate. This intermediate then collapses, eliminating triphenylphosphine sulfide (Ph₃PS) and generating the corresponding alkene.

Given the P-S bonds in TPTP, its role in desulfurization might be more complex, potentially involving ligand exchange or acting as a sulfur sink.

Experimental Protocol: Desulfurization of Elemental Sulfur with Triphenylphosphine

A rapid and efficient synthesis of triphenylphosphine sulfide from elemental sulfur and triphenylphosphine has been reported and can serve as a model for understanding P-S bond formation.[3][4]

-

Reaction Setup: Equimolar amounts of triphenylphosphine and elemental sulfur are added to a reaction vessel.[4]

-

Solvent Addition: A minimal amount of a moderately polar solvent (e.g., CH₂Cl₂, chloroform, or toluene) is added to facilitate mixing.[4]

-

Reaction: The mixture is vigorously agitated (e.g., using a vortex mixer) at room temperature. The reaction is typically rapid, proceeding to completion in under a minute, often with a slight exotherm.[4]

-

Isolation: The product, triphenylphosphine sulfide, precipitates as a white solid and can be isolated by filtration, washed with a suitable solvent like methanol, and dried.[4]

Caption: Generalized pathway for the desulfurization of an episulfide by a P(III) reagent.

Quantitative Data

Currently, there is a notable lack of comprehensive quantitative kinetic data for the reactions of this compound in the published literature. To facilitate further research and application, the following table outlines the types of data that would be invaluable for a deeper understanding of its reaction mechanisms.

| Reaction Type | Reactants | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Michaelis-Arbuzov | TPTP, Alkyl Halide | Toluene | 80-120 | Data Needed | Data Needed | N/A |

| Desulfurization | TPTP, Episulfide | Dichloromethane | 25 | Data Needed | Data Needed | N/A |

| Reaction with α-Haloketone | TPTP, α-Haloketone | Acetonitrile | 25-50 | Data Needed | Data Needed | N/A |

Researchers are encouraged to contribute to this area by conducting kinetic studies to populate these fields.

Conclusion and Future Directions

This compound presents a reactive profile centered on the nucleophilicity of its phosphorus(III) center and its capacity to engage in sulfur transfer reactions. While its reactivity can be inferred from the well-established chemistry of analogous phosphites and phosphines, there is a clear need for more direct and detailed mechanistic studies. Future research should focus on:

-

Kinetic Studies: Quantifying the reaction rates of TPTP with various electrophiles to establish a comparative reactivity scale.

-

Intermediate Isolation and Characterization: Trapping and characterizing the proposed phosphonium intermediates to provide direct evidence for the mechanistic pathways.

-

Computational Modeling: Employing theoretical calculations to model transition states and reaction energy profiles to complement experimental findings.

-

Synthetic Applications: Expanding the synthetic utility of TPTP in areas such as desulfurization, and as a ligand in catalysis.

A more profound understanding of the mechanism of action of this compound will undoubtedly unlock its full potential as a valuable reagent in organic synthesis and drug development.

References

A Comprehensive Guide to Quantum Chemical Calculations for Triphenyl Trithiophosphite: A Methodological Framework

Introduction

Methodology for Quantum Chemical Calculations

A typical computational study on triphenyl trithiophosphite would involve the following key steps, designed to provide a thorough understanding of its molecular properties.

1. Molecular Structure Input and Optimization: The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView). The initial geometry is then optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization. A common choice of functional and basis set for a molecule of this size and composition would be B3LYP with a 6-31G(d) basis set. The optimization calculation should be followed by a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

2. Electronic Structure Analysis: Once the geometry is optimized, a single-point energy calculation can be performed to analyze the electronic structure. This includes:

-

Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

-

Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the charge distribution and potential sites for electrophilic or nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To study charge transfer interactions and delocalization within the molecule.

3. Vibrational Frequency Analysis: As mentioned, a frequency calculation is essential to confirm the nature of the stationary point. The results of this calculation also provide the theoretical vibrational (infrared and Raman) spectra. These calculated spectra can be compared with experimental data, if available, to validate the computational model.

4. Reactivity Descriptor Calculations: Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict the molecule's overall reactivity. These include:

-

Electronegativity (χ): The tendency of the molecule to attract electrons.

-

Chemical Hardness (η): A measure of the resistance to charge transfer.

-

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

-

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Data Presentation

The quantitative results from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | P-S | 2.10 |

| S-C (phenyl) | 1.80 | |

| C-C (phenyl, avg.) | 1.40 | |

| C-H (phenyl, avg.) | 1.09 | |

| Bond Angles (°) | S-P-S | 102.0 |

| P-S-C | 105.0 | |

| Dihedral Angles (°) | S-P-S-C | variable |

| P-S-C-C | variable |

Note: The values presented are illustrative and represent typical expectations for similar compounds. Actual calculated values would be populated here.

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| Energy of HOMO | -6.5 |

| Energy of LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are example values to illustrate the data format.

Table 3: Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| P | +0.50 |

| S (avg.) | -0.25 |

| C (attached to S, avg.) | +0.10 |

| Other C (avg.) | -0.05 |

| H (avg.) | +0.05 |

Note: These are hypothetical charges for illustrative purposes.

Table 4: Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Note: These values are derived from the illustrative HOMO and LUMO energies.

Workflow Visualization

The logical flow of a quantum chemical investigation into this compound can be visualized as follows:

Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational framework for conducting quantum chemical calculations on this compound. By following the outlined methodologies, researchers can obtain valuable insights into the structural, electronic, and reactive properties of this molecule. The presented tables and workflow diagram serve as templates for data organization and procedural planning. While this document is based on standard computational chemistry practices, the specific choice of methods and basis sets should always be validated for the system under investigation, ideally by benchmarking against experimental data where possible. The application of these computational techniques will undoubtedly contribute to a deeper understanding of this compound and facilitate its potential applications in science and technology.

Triphenyl Trithiophosphite: A Technical Health and Safety Guide for Researchers

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential health and safety considerations associated with triphenyl trithiophosphite.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on the data for triphenyl phosphite, it is prudent to handle it as a hazardous substance. The potential hazards are inferred from triphenyl phosphite and are summarized below.

Table 1: Inferred Hazard Classification for this compound (based on Triphenyl Phosphite data)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] |

| Eye Irritation | Category 2A / 2 | H319: Causes serious eye irritation.[1][2][3][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Nervous system) through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[2][5] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3][4][5] |

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of triphenyl phosphite, which may serve as an estimate for this compound.

Table 2: Physical and Chemical Properties of Triphenyl Phosphite

| Property | Value |

| Molecular Formula | C18H15O3P |

| Molecular Weight | 310.28 g/mol |

| Appearance | Colorless to pale yellow oily liquid or low melting solid.[6][7][8] |

| Odor | Pleasant, slightly phenolic odor.[6][8] |

| Melting Point | 22-24 °C (71.6-75.2 °F).[7] |

| Boiling Point | 360 °C (680 °F) at 760 mmHg.[7] |

| Flash Point | 146 °C (294.8 °F) - 218.3 °C (425 °F).[6][7] |

| Density | 1.184 g/cm³ at 20 °C.[1][7] |

| Vapor Pressure | 0.1 mbar at 20 °C.[7] |

| Vapor Density | >1 (Air = 1).[8] |

| Solubility in Water | Insoluble.[1][6][8] |

| Solubility in Organic Solvents | Soluble in ethanol and many organic solvents.[5][6] |

| n-octanol/water partition coefficient (Log Kow) | 4.98.[5] |

Toxicological Information

The toxicological data for triphenyl phosphite suggests that it is harmful if swallowed and can cause skin and eye irritation.[1] It may also cause an allergic skin reaction and damage to the nervous system through prolonged or repeated exposure.

Table 3: Toxicological Data for Triphenyl Phosphite

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 1600 mg/kg[9] |

| LD50 | Mouse | Oral | 1080 mg/kg[9] |

| LD50 | Rat | Intraperitoneal | 1490 mg/kg[9] |

| LD50 | Mouse | Intraperitoneal | 266 mg/kg[9] |

| Skin Irritation | Human | Dermal | 125 mg/24h - SEVERE[9] |

| Skin Irritation | Rabbit | Dermal | 500 mg - SEVERE[9] |

| Eye Irritation | Rabbit | Ocular | 500 mg/24h - Mild[9] |

Symptoms of exposure to organophosphates can include dizziness, muscle weakness, dimness of vision, and respiratory difficulties, which in severe cases can lead to collapse and death.[10]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available. However, standard methodologies for evaluating chemical hazards, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be applicable. A general workflow for a chemical hazard assessment is provided below.

Handling and Storage

Given the potential hazards, stringent safety precautions should be followed when handling and storing this compound.

5.1. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

5.2. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Emergency eyewash stations and safety showers should be readily accessible.

5.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not breathe vapors or mists.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep containers tightly closed when not in use.[11]

5.4. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

-

Keep containers tightly closed to prevent moisture contamination.

Accidental Release and First Aid Measures

6.1. Accidental Release

-

Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

-

Major Spills: Evacuate the area and prevent entry. Contact emergency services.

6.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures

Triphenyl phosphite is combustible.[9]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

-

Hazardous Combustion Products: May produce toxic fumes of phosphorus oxides and other pyrolysis products typical of burning organic material.[9]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste. Avoid release to the environment.[1][9]

Conclusion

While specific health and safety data for this compound is lacking, the information available for the analogous compound, triphenyl phosphite, suggests that it should be handled with care. Researchers and professionals must conduct a thorough risk assessment before using this compound, implementing appropriate engineering controls, personal protective equipment, and safe handling procedures to minimize exposure and ensure a safe working environment.

References

- 1. cpachem.com [cpachem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. TRIPHENYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. Triphenyl phosphite | (C6H5O)3P | CID 7540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. TRIPHENYL PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Triphenyl phosphite(101-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Proper Handling and Storage of Triphenyl Trithiophosphite

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Triphenyl trithiophosphite is an organophosphorus compound with the chemical formula C₁₈H₁₅PS₃. Due to the limited availability of specific experimental data, some of the following properties are based on closely related compounds and predictive models.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₈H₁₅PS₃ | |

| Molecular Weight | 358.48 g/mol | |

| CAS Number | 1095-04-1 | |

| Appearance | Likely a solid at room temperature | Based on melting point |

| Melting Point | 76-77 °C | --INVALID-LINK-- |

| Boiling Point | 503.5 ± 33.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Expected to be insoluble in water; soluble in organic solvents. | General property of similar organophosphorus esters. |

| Stability | Likely sensitive to moisture and heat. | Common for organothiophosphites. |

Hazard Identification and Safety Precautions

Based on data for analogous compounds like triphenyl phosphite and other organothiophosphates, this compound should be handled as a hazardous chemical.

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1]

-

Sensitization: May cause an allergic skin reaction.[1]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive range of PPE should be worn at all times when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a good starting point for incidental contact, but for extended handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[3][4] Always check the glove manufacturer's compatibility data.

-

Skin and Body Protection: A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is handled as a powder or there is a risk of aerosol formation, a respirator with an appropriate particulate filter may be necessary.

Handling Procedures

-

Work in a designated area, preferably within a chemical fume hood.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin, eyes, and clothing.

-

Use appropriate tools to handle the solid to avoid generating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed, properly labeled container. The storage area should be cool, dry, and well-ventilated. Keep away from direct sunlight and sources of ignition.

-

Incompatible Materials:

-

Oxidizing Agents: Strong oxidizing agents can react vigorously with organothiophosphates.[5]

-

Acids and Bases: Can promote hydrolysis and decomposition.

-

Water/Moisture: this compound is expected to be sensitive to moisture, leading to hydrolysis.

-

Accidental Release and First Aid Measures

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

For spills in solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.

-

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

-

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is based on the general synthesis of phosphites and may require optimization for this compound.

Reaction: PCl₃ + 3 C₆H₅SH → P(SC₆H₅)₃ + 3 HCl

Materials:

-

Phosphorus trichloride (PCl₃)

-

Thiophenol (C₆H₅SH)

-

Anhydrous, inert solvent (e.g., toluene or dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (e.g., a bubbler to vent HCl).

-

Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolve thiophenol (3 equivalents) in the anhydrous solvent in the reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride (1 equivalent), dissolved in the anhydrous solvent, to the stirred thiophenol solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ³¹P NMR).

-

Upon completion, the reaction mixture may be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid, followed by water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Analytical Methods

-

³¹P NMR: This is a key technique for characterizing organophosphorus compounds. For triphenyl phosphite, the ³¹P chemical shift is around 128 ppm. The chemical shift for this compound is expected to be in a different region, and experimental determination is necessary.

-

¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the phenyl protons.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons. For triphenyl phosphite, these appear around 120-150 ppm.[7]

GC-MS can be used to determine the purity of this compound and to identify any byproducts. A suitable GC column and temperature program would need to be developed. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.

IR spectroscopy can be used to identify functional groups. Key expected absorptions include:

-

P-S stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Decomposition and Disposal

-

Thermal Decomposition: When heated to decomposition, organothiophosphates can emit toxic fumes of phosphorus oxides and sulfur oxides.[8]

-

Hydrolysis: The P-S bond is susceptible to hydrolysis, especially in the presence of acids or bases, which would likely yield thiophenol and phosphorous acid derivatives.

-

Waste Disposal:

-

All waste containing this compound should be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[9]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Logical Relationships and Signaling Pathways

The following diagram illustrates the general hazard signaling pathway for exposure to a hazardous chemical like this compound.

References

- 1. rsc.org [rsc.org]

- 2. RU2669934C1 - Method for producing triphenyl phosphite - Google Patents [patents.google.com]

- 3. vumc.org [vumc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Thiophosphate - Wikipedia [en.wikipedia.org]

- 6. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]

- 7. Triphenyl phosphite(101-02-0) 13C NMR spectrum [chemicalbook.com]

- 8. bdmaee.net [bdmaee.net]

- 9. 磷酸三苯酯 TraceCERT®, 31P-qNMR Standard, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to Triphenyl Trithiophosphite: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthesis, characterization, and reactivity of triphenyl trithiophosphite, also known by its systematic name, tris(phenylthio)phosphine. This organophosphorus compound, with the chemical formula P(SC₆H₅)₃, is the sulfur analog of the widely used triphenyl phosphite. Its unique electronic and steric properties, stemming from the replacement of oxygen with sulfur atoms, make it a compound of increasing interest in coordination chemistry, materials science, and organic synthesis. This document summarizes key quantitative data, details experimental protocols for its preparation and characterization, and illustrates fundamental chemical pathways.

Core Properties and Data

This compound is a crystalline solid at room temperature. Its core physicochemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1095-04-1 | [1][2] |

| Molecular Formula | C₁₈H₁₅PS₃ | [1] |

| Molecular Weight | 358.49 g/mol | [1] |

| Melting Point | 76-77 °C | [3] |

| Boiling Point (Predicted) | 503.5 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 258.3 °C | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in common organic solvents | [4] |

| LogP (Calculated) | 7.59 | [1] |

Synthesis of this compound

The primary and most established method for synthesizing this compound is analogous to the preparation of its oxygen counterpart, triphenyl phosphite. It involves the reaction of phosphorus trichloride (PCl₃) with thiophenol (C₆H₅SH). A secondary, more recent method involves the oxidative transfer from a phosphorus(I) source.

Method 1: Reaction of Phosphorus Trichloride with Thiophenol

This is the most common synthetic route. The reaction proceeds via the stepwise substitution of the chloride atoms on PCl₃ with phenylthio groups from thiophenol. The reaction releases three equivalents of hydrogen chloride (HCl) gas, which drives the reaction to completion. The use of a base or heat is typically employed to facilitate the removal of HCl.[4]

Detailed Experimental Protocol:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize the evolved HCl gas). The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Thiophenol (3.0 equivalents) is dissolved in a suitable anhydrous solvent, such as toluene or dichloromethane.

-

Reaction: Phosphorus trichloride (1.0 equivalent) is added dropwise to the stirred thiophenol solution at room temperature.

-

Heating: After the addition is complete, the reaction mixture is heated to reflux to drive off the remaining HCl.[4] The progress of the reaction can be monitored by the cessation of HCl evolution.

-

Workup: The reaction mixture is cooled to room temperature. If a base like pyridine or triethylamine was used, the resulting hydrochloride salt is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound as a white crystalline solid.

Method 2: Oxidative Transfer from a Phosphorus(I) Reagent

A more novel approach involves the reaction of a phosphorus(I) synthon, such as [PIdppe][Br], with diphenyldisulfide. This method proceeds via an oxidative addition mechanism under ambient conditions.[5]

Detailed Experimental Protocol:

-

Setup: The reaction is carried out in a standard Schlenk flask under an inert atmosphere.

-

Reagents: The phosphorus(I) reagent [PIdppe][Br] (1.0 equivalent) is dissolved in an appropriate anhydrous solvent.

-

Reaction: Diphenyldisulfide (1.5 equivalents) is added to the solution.

-

Conditions: The reaction mixture is stirred at room temperature.

-

Characterization: The formation of the product is confirmed by multinuclear NMR spectroscopy.[5]

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR.

General NMR Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

-